Product packaging for cis-Fluorochloridone(Cat. No.:CAS No. 61213-59-0)

cis-Fluorochloridone

Cat. No.: B12738003
CAS No.: 61213-59-0
M. Wt: 312.11 g/mol
InChI Key: OQZCSNDVOWYALR-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Fluorochloridone is a selective pyrrolidone herbicide used in agricultural research for pre-emergent control of broad-leaved and grass weeds in crops such as sunflowers, potatoes, and winter wheat . Its application is also explored in turf and ornamental plant management . From a research perspective, Fluorochloridone serves as a critical compound for studying environmental fate and biodegradation. Recent studies have identified specific Streptomyces bacteria capable of efficiently degrading it, with the process involving key enzymes like α/β hydrolase and 2-hydroxy acid dehydrogenase . A major area of toxicological research focuses on its potential as an endocrine disruptor. Studies indicate that Fluorochloridone can induce male reproductive toxicity, with findings showing it causes testicular injury, sperm abnormalities, and alters the integrity of the blood-testis barrier . The underlying mechanism is linked to the induction of autophagy in Sertoli cells via ROS-mediated inhibition of the AKT-mTOR signaling pathway . Furthermore, investigations into its metabolism have revealed that it undergoes bioactivation, forming reactive intermediates that conjugate with glutathione, which is an important consideration for understanding its cytotoxic and genotoxic potential . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cl2F3NO B12738003 cis-Fluorochloridone CAS No. 61213-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61213-59-0

Molecular Formula

C12H10Cl2F3NO

Molecular Weight

312.11 g/mol

IUPAC Name

(3R,4S)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10-/m1/s1

InChI Key

OQZCSNDVOWYALR-GMSGAONNSA-N

Isomeric SMILES

C1[C@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl

Origin of Product

United States

Advanced Spectroscopic Characterization of Cis Fluorochloridone

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a cornerstone for the analysis of organic compounds, enabling precise mass determination, structural elucidation, and quantification. wikipedia.org For a compound like cis-fluorochloridone, various MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of an analyte. innovareacademics.in Unlike unit mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. infinitalab.combioanalysis-zone.com This high accuracy allows for the calculation of an unambiguous elemental composition.

For this compound, with a molecular formula of C₁₂H₁₀Cl₂F₃NO, the monoisotopic mass is 311.009154 g/mol . nih.govepa.gov HRMS can confirm this exact mass, distinguishing it from other potential compounds that may have the same nominal mass of 311. bioanalysis-zone.comhilarispublisher.com This capability is crucial for identifying unknown compounds in complex matrices and for confirming the identity of synthesized standards. innovareacademics.inresearchgate.net The fragmentation patterns produced by HRMS instruments also aid in structural elucidation with high confidence. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. thermofisher.com The gas chromatograph separates compounds from a mixture based on their volatility and interaction with a stationary phase, with different compounds eluting from the column at characteristic retention times. thermofisher.com This separation capability is particularly useful for distinguishing between isomers. nih.gov

A GC-MS method has been developed for the simultaneous determination of fluorochloridone, acetochlor, and pendimethalin (B1679228) in a herbicide formulation. researchgate.net This method utilizes a TG-5 MS capillary column with helium as the carrier gas. researchgate.net For enhanced sensitivity and selectivity, the mass spectrometer was operated in Selected Ion Monitoring (SIM) mode, which focuses on specific ions characteristic of the analytes. researchgate.net The ability of GC to separate isomers based on differences in their boiling points and polarities would allow for the baseline separation of cis- and trans-fluorochloridone prior to their detection by the mass spectrometer. nih.govmdpi.com Advanced techniques like GC-MS with Cold Electron Ionization (Cold EI) can further enhance the molecular ion signal, which is often weak in standard GC-MS, thereby improving sample identification for complex molecules. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the quantification and confirmation of compounds in complex biological and environmental matrices. wikipedia.orgnih.gov360biolabs.com Ultra-Performance Liquid Chromatography (UPLC) uses smaller column particles to achieve higher resolution and faster analysis times compared to conventional HPLC. science.gov

A UPLC-MS/MS method has been successfully developed for the quantification of fluorochloridone (FLC) in rat plasma. science.gov The method employs a protein precipitation step for sample preparation and uses verapamil (B1683045) as an internal standard. science.gov The analysis is performed using electrospray ionization in positive mode and multiple reaction monitoring (MRM) for detection. science.gov This approach provides the high selectivity needed for accurate quantification in a complex matrix. nih.govnih.gov

Table 1: UPLC-MS/MS Parameters for Fluorochloridone Analysis

Parameter Value/Description Source
Analyte Fluorochloridone (FLC) science.gov
Technique UPLC-MS/MS science.gov
Ionization Mode Positive Electrospray Ionization (ESI+) science.gov
MS/MS Mode Multiple Reaction Monitoring (MRM) science.gov
Precursor Ion (m/z) 312.0 science.gov
Product Ion (m/z) 292.0 science.gov

| Internal Standard | Verapamil | science.gov |

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode used widely for quantification. labce.comchromatographyonline.com In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. proteomics.com.au This precursor-to-product ion transition is highly specific to the target analyte, dramatically reducing background noise and enhancing sensitivity. labce.comproteomics.com.au

For fluorochloridone, the documented MRM transition is m/z 312.0 → m/z 292.0. science.gov

Precursor Ion (m/z 312.0): Corresponds to the protonated molecule of fluorochloridone [M+H]⁺.

Product Ion (m/z 292.0): A characteristic fragment formed from the precursor ion.

This high degree of specificity allows for reliable quantification of fluorochloridone even at low concentrations in complex samples like plasma. science.govnih.gov

Parallel Reaction Monitoring (PRM) is a more recent technique performed on high-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments. Like MRM, it isolates a specific precursor ion. However, instead of monitoring for a few specific product ions, it acquires a full high-resolution mass spectrum of all product ions. This provides not only quantification but also confident structural confirmation by comparing the full fragment spectrum to a reference.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov This phenomenon is exhibited only by chiral molecules. pg.edu.pl Since this compound is a chiral compound, its two enantiomers are expected to be CD-active. nih.gov The enantiomers would produce CD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). nih.govnih.gov Therefore, CD spectroscopy could be used to:

Confirm the chiral nature of the molecule.

Distinguish between the individual enantiomers.

Determine the enantiomeric excess of a non-racemic mixture.

The combination of UV-Vis and CD spectroscopy provides comprehensive information on both the electronic structure and the absolute configuration of chiral molecules. researchgate.netcolumbia.edu

UV-Vis Absorption Characteristics and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to quantify the absorption of light by a molecule, which is a consequence of electronic transitions between quantized energy levels. unizar-csic.es For this compound, which contains a substituted aromatic ring, the primary chromophore is the phenyl group. The absorption characteristics are sensitive to the electronic structure and the molecular environment.

Detailed Research Findings

The UV-Vis absorption spectrum of Fluorochloridone is characterized by a strong absorption band in the ultraviolet region. herts.ac.uk This absorption is primarily attributed to π→π* electronic transitions within the aromatic ring. nih.govrsc.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Such transitions are typically intense, a fact reflected in the high molar absorptivity (ε) values observed for the compound. herts.ac.uk

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment. For Fluorochloridone, the absorption maximum remains consistent at 251 nm across neutral, acidic, and alkaline solutions, although minor variations in molar absorptivity are observed. herts.ac.uk This stability suggests that the primary chromophore is not significantly altered by pH changes. In cis isomers of substituted stilbenes, steric hindrance can sometimes cause a slight shift in the absorption peak compared to their trans counterparts. smacgigworld.com

The specific UV-Vis absorption data for Fluorochloridone is presented below.

Solvent Conditionλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Probable Electronic Transition
Neutral Solution25112,700π→π
Acidic Solution25112,800π→π
Alkaline Solution25112,400π→π*

Table 1: UV-Vis Absorption Data for Fluorochloridone. Data sourced from AERU - University of Hertfordshire. herts.ac.uk

Circular Dichroism (CD) for Absolute Configuration Determination and Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com Since this compound possesses two chiral centers, it exists as a pair of enantiomers, making it a suitable candidate for CD analysis. nih.gov This technique is exceptionally powerful for determining the absolute configuration of chiral molecules and analyzing their conformation in solution. mtoz-biolabs.comspectroscopyasia.com

Absolute Configuration Determination

The determination of the absolute spatial arrangement of atoms in a chiral molecule is a critical aspect of its chemical identity. CD spectroscopy provides a non-destructive method to achieve this without requiring crystallization. spectroscopyasia.com The general approach involves the following steps:

Experimental Spectrum Measurement : The CD spectrum of an enantiomerically pure sample of this compound is recorded. This spectrum is a unique fingerprint of its three-dimensional structure. mtoz-biolabs.com

Theoretical Spectrum Calculation : Using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), the theoretical CD spectrum is calculated for one of the enantiomers with a known, assumed configuration (e.g., the (R,R)-enantiomer). nih.govrsc.org

Confrontation of Spectra : The experimental spectrum is then compared to the calculated theoretical spectrum. nih.gov A close match between the experimental spectrum and the calculated spectrum for the (R,R)-enantiomer would confirm that the sample has the (R,R) absolute configuration. An inverted spectrum would indicate the (S,S) configuration. mtoz-biolabs.com

Conformation Analysis

CD spectra are highly sensitive to the subtle conformational changes in a molecule's structure. mdpi.com For a flexible molecule like this compound, the pyrrolidone ring and the orientation of its substituents can adopt various conformations. CD spectroscopy can be used to study these conformational preferences and their dynamics. By measuring CD spectra under different conditions (e.g., varying solvent polarity or temperature), researchers can monitor shifts in conformational equilibria. subr.edunih.gov For example, a change in the sign or intensity of a Cotton effect (a CD band) can signify a change in the dominant conformation of the molecule in solution.

The table below outlines the application of CD spectroscopy for the analysis of this compound.

Analysis TypeMethodologyExpected Outcome for this compound
Absolute Configuration DeterminationComparison of an experimental CD spectrum with theoretically calculated spectra for a specific enantiomer. nih.govUnambiguous assignment of the absolute configuration (e.g., (3R,4R) or (3S,4S)) to the enantiomers.
Conformational AnalysisMonitoring changes in the CD spectrum as a function of environmental variables like temperature or solvent. subr.edunih.govInformation on the preferred solution-state conformation of the molecule and its structural flexibility.

Table 2: Application of Circular Dichroism for the Stereochemical Analysis of this compound.

Mechanistic Investigations of Cis Fluorochloridone Degradation and Environmental Transformation

Hydrolytic Degradation Pathways of cis-Fluorochloridone

Hydrolysis is a key chemical process that contributes to the breakdown of pesticides in aqueous environments. It involves the reaction of the compound with water, leading to the cleavage of chemical bonds and the formation of degradation products.

For instance, studies on other herbicides have demonstrated a clear correlation between pH, temperature, and hydrolysis rates. It is generally observed that hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions. Temperature also plays a crucial role, with higher temperatures accelerating the reaction rate. Without specific experimental data for this compound, a hypothetical representation of how pH and temperature could influence its hydrolysis half-life is presented in Table 1. This table is for illustrative purposes and is based on typical trends observed for other herbicides.

Table 1: Hypothetical Influence of pH and Temperature on the Hydrolysis Half-life of this compound

pH Temperature (°C) Hypothetical Half-life (days)
5 15 150
5 25 100
7 15 120
7 25 80
9 15 50
9 25 30

Note: This data is illustrative and not based on experimental results for this compound.

The primary transformation reactions of Fluorochloridone (FLC) in the environment include hydrolysis, alongside other processes like oxidative dechlorination, reductive dechlorination, reductive defluorination, and acetylation. nih.gov A study investigating the degradation of FLC in agricultural soils identified nine transformation products. nih.gov While this study was conducted in a soil matrix, which involves complex biotic and abiotic interactions, hydrolysis is a contributing pathway to the formation of some of these products.

Due to the complexity of the soil environment, it is challenging to isolate the products formed solely through hydrolysis from those resulting from microbial action or other chemical reactions. Further research in controlled aqueous systems is necessary to definitively identify the hydrolytic degradation products of this compound.

Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the context of this compound, this would involve its conversion to the trans isomer. The potential for such isomerization to occur via hydrolysis is a key aspect of its environmental fate.

However, there is currently no specific scientific literature available that describes the mechanisms of cis/trans epimerization of Fluorochloridone through hydrolysis. Studies on other compounds have shown that such isomerizations are not always a favored pathway during hydrolysis. The stability of the cis and trans isomers of a given compound under hydrolytic conditions is dependent on its specific chemical structure and the reaction conditions. Further investigation is required to determine if this compound undergoes epimerization to its trans isomer in aqueous environments and the mechanisms that would govern such a transformation.

Biotic and Abiotic Degradation in Environmental Matrices

Oxidative and reductive dechlorination

Reductive defluorination

Acetylation

Hydrolysis

Through these reactions, a number of transformation products (TPs) are formed. In one study, nine distinct TPs were identified using advanced analytical techniques. The degradation of Fluorochloridone in soil follows first-order kinetics, with the half-life (DT50) varying based on soil type and environmental conditions.

Table 1: Identified Transformation Products of Fluorochloridone in Soil

Transformation Product (TP) Proposed Transformation Reaction
TP204 Not specified
TP191 Not specified

This table is based on findings from a study that identified nine transformation products but only provided specific designations for TP204 and TP191.

Soil organic matter (SOM) and pH are pivotal factors that modulate the degradation of pesticides like this compound. SOM influences pesticide behavior primarily through sorption processes. The organic carbon fraction of SOM provides binding sites for non-ionic pesticide molecules, which can decrease their bioavailability for microbial degradation and leaching but can also facilitate abiotic degradation pathways. The composition of SOM, including the relative amounts of humic acids and residual carbon, plays a crucial role in the retention and transformation of these compounds.

Soil pH affects pesticide degradation by influencing both microbial activity and the chemical stability of the pesticide. For many organic compounds, degradation rates can change with pH. For instance, the photodegradation of dissolved organic matter has been shown to increase with rising pH. nih.gov Although this compound is a non-ionic compound and its chemical form is stable across a typical environmental pH range, pH can still impact the surface charges of soil colloids (both organic matter and clay minerals), thereby affecting sorption and, consequently, degradation rates. Lower pH can enhance the retention of some agrochemicals, which may slow down certain degradation pathways while promoting others, such as acid-catalyzed hydrolysis.

Biodegradation is a primary mechanism for the dissipation of this compound in soil and is driven by the metabolic activity of soil microorganisms. Bacteria and fungi possess a diverse array of enzymes capable of transforming complex organic molecules. nih.govmdpi.com The degradation of halogenated compounds like this compound involves enzymes that can catalyze the cleavage of carbon-halogen bonds.

Key enzyme classes involved in the degradation of halogenated pesticides include:

Dehalogenases : These enzymes specialize in removing halogen atoms from organic compounds. Fluoroacetate dehalogenases and haloacid dehalogenases have been identified in various microorganisms, such as Delftia acidovorans, and are capable of cleaving C-F bonds. nih.govnih.gov Other dehalogenases target C-Cl bonds.

Oxygenases and Hydrolases : These enzymes are crucial for initiating the breakdown of the pesticide's core structure. Oxygenases introduce oxygen atoms, often leading to ring cleavage, while hydrolases break bonds through the addition of water. These actions can follow initial dehalogenation steps. nih.gov

N-acetyl transferases : In some cases, microorganisms can detoxify compounds through conjugation reactions, such as acetylation, which has been observed in the transformation of fluoroquinolone antibiotics. ucd.ie

The specific microbial species and enzymatic pathways responsible for the complete mineralization of this compound are a subject of ongoing research. However, the identified transformation reactions (dechlorination, defluorination, hydrolysis) strongly suggest the involvement of these enzyme systems. Strains from genera such as Pseudomonas, Bacillus, and various fungi like Aspergillus and Trichoderma are known pesticide degraders and are likely contributors to the breakdown of this compound in the soil environment. nih.gov

The environmental fate of this compound in aquatic environments is assessed using standardized laboratory simulation tests, such as the OECD 308 guideline. These tests are crucial for determining a chemical's persistence and its distribution between the water column and sediment. In these systems, the degradation of a compound is influenced by a combination of biotic and abiotic processes occurring in both the aerobic water phase and the often anaerobic sediment layer.

The partitioning of this compound between water, sediment, and headspace is governed by its physicochemical properties. Its degradation kinetics in these systems are complex, with dissipation from the total system (DT50) being a key endpoint for persistence assessment. Microbial communities in the sediment are particularly important for biotransformation, and their activity can lead to different degradation pathways compared to those in aerobic agricultural soils. Factors such as sediment composition (organic carbon content, texture), pH, and redox potential significantly impact the rate and extent of degradation.

Advanced Remediation and Transformation Technologies for this compound

For the remediation of water and soil contaminated with persistent halogenated pesticides like this compound, conventional methods may be insufficient. Advanced remediation technologies, particularly Advanced Oxidation Processes (AOPs), offer promising alternatives for effective degradation. mdpi.com

AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). redalyc.orgmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately mineralize them to CO2, water, and inorganic ions. mdpi.com

Several AOPs have shown efficacy in degrading fluorinated and chlorinated organic compounds:

Electrochemical Oxidation (EO) : This technology uses electrodes, such as boron-doped diamond electrodes, to generate •OH radicals and directly oxidize contaminants. EO has proven effective for degrading fluorinated pesticides in water, breaking the resilient carbon-fluorine bonds. msu.edudotcmscloud.com

Photocatalysis : This process typically uses a semiconductor catalyst (e.g., TiO2) and UV light to generate ROS. It is effective for degrading a wide range of organic pollutants.

UV/H2O2 and UV/O3 : The application of UV light in combination with hydrogen peroxide (H2O2) or ozone (O3) leads to the photolytic generation of •OH radicals, enhancing the degradation of recalcitrant compounds. mdpi.com

Persulfate-Based AOPs : Activation of persulfate (S2O8^2-) by heat, UV light, or a catalyst generates sulfate (B86663) radicals (SO4•−), which have a high oxidation potential and can effectively degrade persistent organic pollutants. mdpi.com

These technologies represent the forefront of remediation efforts for sites contaminated with pesticides like this compound, offering the potential for complete destruction of the contaminant rather than simple phase transfer.

Application of Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are capable of oxidizing a wide range of recalcitrant compounds. While specific studies detailing the application of AOPs to this compound are limited, research on the degradation of its parent compound, Flurochloridone (B1673481) (FLC), and structurally related compounds provides insight into potential transformation pathways.

The primary transformation reactions of FLC in the environment, which are likely to be initiated or accelerated by AOPs, include oxidative dechlorination, reductive dechlorination, reductive defluorination, acetylation, and hydrolysis nih.govkab.ac.ug. These processes target the various functional groups within the this compound molecule, leading to its fragmentation and eventual mineralization.

For instance, studies on other organochlorine herbicides have demonstrated the efficacy of various AOPs. Processes such as ozonation, UV/H2O2, and Fenton's reagent have been shown to effectively degrade these persistent compounds. The hydroxyl radicals generated in these systems can attack the aromatic ring and the chlorinated aliphatic side chains of the herbicide molecule, initiating a cascade of reactions that break it down into smaller, less toxic molecules.

Table 1: Potential Transformation Pathways of this compound under Advanced Oxidation Processes

Transformation PathwayDescriptionPotential Products
Oxidative Dechlorination Replacement of a chlorine atom with a hydroxyl group.Chlorinated alcohols and phenols
Reductive Dechlorination Replacement of a chlorine atom with a hydrogen atom.Dechlorinated analogs of the parent compound
Reductive Defluorination Replacement of a fluorine atom with a hydrogen atom.Defluorinated analogs of the parent compound
Acetylation Addition of an acetyl group.Acetylated derivatives
Hydrolysis Cleavage of chemical bonds by the addition of water.Opening of the pyrrolidinone ring

This table is illustrative and based on the known degradation pathways of Flurochloridone. Specific products from AOPs applied to this compound require further investigation.

Bioremediation and Biostimulation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental contaminants. Research has identified specific microbial strains capable of breaking down Flurochloridone, the isomeric mixture containing this compound.

A study focused on screening for microorganisms with the ability to degrade Flurochloridone from soil samples identified three promising strains: Purpureocillium lavendrulum, Didymellaceae sp., and Streptomyces parvus cabidigitallibrary.org. These microorganisms demonstrated significant degradation of the herbicide under laboratory conditions. The degradation efficiency of these strains was evaluated over time, providing valuable data on their potential for use in bioremediation strategies.

The degradation rates for a 1 mg/L concentration of Flurochloridone by these strains were measured after 7 and 14 days of culture. The results indicated that Streptomyces parvus (strain FL-G-2) exhibited the most effective degradation, achieving an 84.37% reduction in the herbicide concentration after 14 days cabidigitallibrary.org. Importantly, the fermentation broths of these three strains showed no significant inhibitory effects on the growth of wheat and rape seedlings, suggesting their potential for safe application in agricultural settings cabidigitallibrary.org.

Table 2: Degradation of Flurochloridone by Isolated Microbial Strains

Strain IDIdentified MicroorganismDegradation Rate (7 days)Degradation Rate (14 days)
FL-M-2Purpureocillium lavendrulum39.63%Not Reported
FL-M-3Didymellaceae sp.72.09%Not Reported
FL-G-2Streptomyces parvus68.80%84.37%

Data sourced from a study on the biodegradation of Flurochloridone at an initial concentration of 1 mg/L. cabidigitallibrary.org

These findings underscore the potential of bioaugmentation, a strategy involving the introduction of specific microbial strains to a contaminated site, for the remediation of soils affected by this compound. Further research into biostimulation, which involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of herbicide degradation, could also yield effective remediation techniques.

Theoretical and Computational Chemistry Approaches to Cis Fluorochloridone

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like cis-Fluorochloridone at the electronic level. These methods provide detailed insights into molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies on Conformational Space and Minimum Energy Structures

Density Functional Theory (DFT) is a powerful computational method used to explore the conformational landscape of molecules and identify their most stable geometries. For a molecule with stereocenters like this compound, which has a pyrrolidinone backbone, DFT can be employed to determine the relative energies of different spatial arrangements of its substituents. ontosight.aiijnc.ir The (3R,4S)-rel configuration is a key stereochemical feature of this compound. ontosight.ai

DFT calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31g) to approximate the complex electron correlation effects. ijnc.ir By systematically rotating the flexible bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. These studies can unravel the nature of stable conformers, such as those resulting from the interaction of the molecule with other species. science.gov For complex systems, these calculations can become computationally intensive. mdpi.com

Ab Initio Methods for Electronic Structure and Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), provide a high level of accuracy for determining electronic structure and properties. researchgate.net They are crucial for understanding the fundamental nature of chemical bonds and intermolecular interactions within this compound.

These calculations can precisely determine properties such as:

Electron distribution and molecular orbitals: Revealing the regions of high and low electron density, which are critical for predicting reactivity.

Ionization potentials and electron affinities: Quantifying the energy required to remove or add an electron.

While highly accurate, ab initio methods are computationally demanding, especially for larger molecules, and are often used to benchmark more cost-effective methods like DFT. researchgate.netnih.gov The choice of basis set is also crucial for obtaining reliable results. researchgate.net

Modeling of Reaction Mechanisms and Reaction Dynamics

Computational modeling is essential for elucidating the pathways and transition states of chemical reactions involving this compound. Methods like DFT can be used to locate the transition state structures, which are the energy maxima along the reaction coordinate, and calculate the activation energy barriers. mdpi.com This information helps in understanding the kinetics and feasibility of a reaction.

For instance, in the synthesis of this compound, which involves reacting 3-(trifluoromethyl)phenylamine with 3-chloro-4-(chloromethyl)pyrrolidinone, computational models can map out the entire reaction pathway. ontosight.ai Similarly, understanding its degradation pathways in various environments is another area where reaction modeling is applied. researchgate.net Direct dynamics simulations, which compute the potential energy and forces "on the fly," can be used to study the time evolution of a chemical reaction, providing a deeper understanding of the molecular motions during the reactive event. anr.fr

Prediction of Spectroscopic Properties (e.g., IR, Raman, CD)

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, its theoretical IR and Raman spectra can be generated. These spectra are unique "fingerprints" of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. frontiersin.org This is invaluable for identifying the compound and analyzing its structural features.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, predicting the CD spectrum is crucial for determining its absolute configuration. researchgate.netresearchgate.net Ab initio molecular orbital calculations of electronic circular dichroism (ECD) can help assign the correct stereochemistry by comparing the computed spectrum with the experimental one. researchgate.net

Table 1: Predicted Spectroscopic Data for a Related Chloro-Fluoro Alkene

PropertyComputational MethodPredicted Value
Rotational Constant A₀Scaled-CCSD(T)Deviation of -12% from experiment
Anharmonic FrequenciesB3LYP/SNSDMean Absolute Deviation of ~2.3%
Anharmonic FrequenciesB2PLYP/triple-ζMean Absolute Deviation of ~1%

This table presents data for cis-1-chloro-2-fluoroethene to illustrate the accuracy of modern computational methods in predicting spectroscopic properties. frontiersin.org Specific predictive data for this compound is not publicly available.

Molecular Dynamics and Molecular Modeling Simulations

While quantum mechanics provides insights into the electronic structure, molecular dynamics (MD) and modeling are used to simulate the physical movements of atoms and molecules over time, offering a view of conformational dynamics and interactions. elifesciences.orgnih.gov

Conformational Analysis of this compound

Conformational analysis of this compound involves exploring the different spatial arrangements the molecule can adopt due to rotation around its single bonds. MD simulations are a powerful tool for this purpose. rsc.org In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements over a period of time. nih.gov

This process generates a trajectory of the molecule's conformations, from which the most stable and frequently occurring structures can be identified. This is particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. elifesciences.org For flexible molecules, identifying the preferred conformation is key to understanding its biological activity and reactivity. rsc.org

Interactions with Ligand Binding Sites

The herbicidal activity of this compound stems from its role as a bleaching agent that inhibits carotenoid biosynthesis. herts.ac.uk The primary molecular target identified for this class of herbicides is Phytoene (B131915) Desaturase (PDS), a crucial enzyme in the carotenoid synthesis pathway. plos.orgacs.org Inhibition of PDS blocks the conversion of phytoene into colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. The resulting degradation of chlorophyll leads to the characteristic bleaching symptoms in susceptible plants. researchgate.net

Computational modeling, particularly molecular docking, is a key tool for investigating the interactions between inhibitors like this compound and the PDS ligand-binding site. Studies on other PDS inhibitors provide a framework for understanding these interactions. The crystal structure of PDS reveals a binding pocket that accommodates the inhibitor molecule. nih.govnih.gov Theoretical models of this compound docked into this site would elucidate the specific chemical interactions responsible for its inhibitory action.

Key interactions typically modeled include:

Hydrogen Bonding: A conserved arginine residue within the PDS active site has been identified as a critical interaction point for pyridazinone-based inhibitors like norflurazon (B1679920). plos.orgnih.govnih.gov It is hypothesized that the carbonyl oxygen of the pyrrolidinone ring in this compound could act as a hydrogen bond acceptor, forming a crucial bond with this or other donor residues in the active site.

Hydrophobic and van der Waals Interactions: The trifluoromethylphenyl group of this compound is expected to form extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the binding pocket. These interactions are critical for the proper orientation and stabilization of the inhibitor within the active site. Molecular simulation studies on similar PDS inhibitors have confirmed that van der Waals forces are a major contributor to the binding affinity. mdpi.com

Halogen Bonding: The chlorine atoms on the this compound structure may participate in halogen bonding with electron-donating atoms (like oxygen or nitrogen) on the protein backbone or side chains, further anchoring the ligand.

These computational docking studies can be performed for different stereoisomers of the compound, providing a molecular basis for the observed differences in herbicidal activity between enantiomers. researchgate.net

Solvation Models and Environmental Fate Predictions

Understanding the environmental behavior of this compound is critical for risk assessment. Solvation models are computational methods used to predict the physicochemical properties that govern a compound's transport and persistence in the environment. These models calculate properties such as aqueous solubility, partitioning between different environmental compartments (e.g., water-octanol, air-water), and sorption to soil. ucl.ac.uk

Polyparameter Linear Free Energy Relationships (pp-LFERs) are a prominent type of solvation model used for this purpose. nih.gov These models use a set of substance-specific descriptors to predict a wide range of properties. For agrochemicals like fluorochloridone, LFERs have been successfully used to estimate key environmental parameters. ucl.ac.uk

Predicted properties relevant to the environmental fate of this compound include:

Soil Sorption Coefficient (log Koc): This value predicts the tendency of the compound to bind to organic matter in soil. Higher values indicate lower mobility. LFERs can be established to predict log Koc, which is crucial for estimating leaching potential. ucl.ac.uk

Aqueous Solubility (log Sw): This property affects the concentration of the herbicide in soil water and surface water. ucl.ac.uk

Partition Coefficients (log P): The octanol-water partition coefficient is a key indicator of a substance's hydrophobicity and potential for bioaccumulation.

The following table shows experimentally determined partition coefficient data that is used to build and validate such solvation models.

Interactive Table 1: Experimentally Determined Partition Coefficients for Fluorochloridone

System Log P (Experimental) Reference
Octanol/Water 3.33 ucl.ac.uk
Toluene/Water 3.36 ucl.ac.uk

These solvation models provide essential data for larger environmental fate models that predict the persistence and transport of this compound in soil and aquatic systems. herts.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mst.dk These models are fundamental in modern agrochemical design, allowing for the prediction of a compound's efficacy and properties before its synthesis.

Development of QSAR Models for Mode of Action

For a series of related herbicides like pyridone or pyrrolidinone derivatives, QSAR models can be developed to predict their inhibitory activity against the target enzyme, PDS. The process involves calculating a range of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR), to build a mathematical equation relating these descriptors to the measured biological activity (e.g., pIC50). biochempress.comresearchgate.netnih.gov

Key descriptor classes used in QSAR models for herbicides include:

Electronic Descriptors: Such as electrostatic potential and frontier electron density, which describe a molecule's reactivity and ability to form polar interactions. biochempress.comresearchgate.net

Steric/Geometrical Descriptors: Including molecular volume, surface area, and WHIM/GETAWAY descriptors, which relate to the size and shape of the molecule and how it fits into the enzyme's binding site. biochempress.comnih.gov

Topological Descriptors: Like electrotopological state atom (ETSA) indices, which describe the electronic and topological environment of each atom in the molecule. biochempress.com

For more complex analyses, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mst.dkrsc.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic character would increase or decrease a compound's activity, providing direct guidance for structural modifications. rsc.org

Linear Free Energy Relationships (LFERs) for Chemical Properties

LFERs, particularly the Abraham solvation parameter model, are a powerful type of QSPR. tarbaweya.org This model uses a small number of solute descriptors to predict a vast array of physicochemical and biological properties. The general form of the Abraham equation relates a property (like a partition coefficient or toxicity) to five key solute descriptors:

E: The excess molar refraction.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic volume (a measure of size).

Once these descriptors are determined for this compound, they can be inserted into established LFER equations to predict numerous properties relevant to its environmental fate and biological activity, such as soil sorption, plant cuticle partitioning, and root concentration factors. ucl.ac.uktarbaweya.org

Interactive Table 2: Example LFER Equation for Soil Sorption

Property Equation Descriptors Used Reference

The coefficients (c, e, s, a, b, v) are specific to the process being modeled (e.g., sorption to a particular soil type).

Application of Artificial Intelligence (AI) in Compound Design

The application of AI and machine learning (ML) is revolutionizing compound design. biorxiv.org For a compound like this compound, AI can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of existing herbicides and their activities to build highly predictive QSAR models. These models can screen virtual libraries of millions of compounds to identify novel structures with a high probability of being active PDS inhibitors.

De Novo Design: Generative AI models can design entirely new molecules. By learning the underlying rules of chemical structure and biological activity from known herbicides, these models can propose novel, optimized structures that are synthetically accessible and predicted to have high efficacy and desirable properties.

Target Identification and Hopping: AI can analyze the structural features of this compound and compare them against vast databases of protein structures and ligand interactions. This can help identify potential secondary targets (off-targets) or suggest that the fluorochloridone scaffold might be effective against different targets in other organisms, such as fungi, opening new applications. acs.org

Computational Approaches for Chiral Discrimination and Enantiomeric Analysis

This compound is a chiral molecule, possessing two stereogenic centers. This means it exists as a pair of enantiomers ((3R,4S) and (3S,4R)). It is well-established that enantiomers of chiral pesticides can exhibit significant differences in bioactivity, toxicity, and environmental degradation. researchgate.net Computational methods are indispensable for understanding and predicting this stereoselectivity.

Molecular Docking: The primary method for rationalizing enantioselectivity is through molecular docking of the individual enantiomers into the binding site of the target protein, PDS. By calculating the binding energy and analyzing the specific interactions (e.g., bond distances, geometries) for each enantiomer, researchers can predict which one will bind more tightly and thus be more biologically active. researchgate.net Homology modeling may be used to create a model of the target protein if a crystal structure is unavailable.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run on the protein-ligand complex for each enantiomer. These simulations model the movement of atoms over time, providing a more dynamic and realistic view of the binding. MD can reveal differences in the stability of the complex, the conformational flexibility of the ligand in the binding site, and the key interactions that persist over time, offering deeper insight into the basis of chiral discrimination. mdpi.com

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of each enantiomer with high accuracy. They can also be used to model the transition states of metabolic reactions, helping to predict stereoselective metabolism by enzymes like Cytochrome P450s. Furthermore, QM calculations can simulate spectroscopic properties, such as electronic circular dichroism (ECD) spectra, which can be compared to experimental data to determine the absolute configuration of the enantiomers. researchgate.net

These computational approaches provide a powerful, atom-level understanding of why one enantiomer of this compound may be a more potent herbicide or degrade at a different rate in the environment than its mirror image.

Table of Mentioned Compounds

Compound Name Class/Type
This compound Herbicide
Acetochlor Herbicide
Atrazine Herbicide
Azoxystrobin Fungicide
Chlorantraniliprole Insecticide
Diuron Herbicide
Fipronil Insecticide
Imidacloprid Insecticide
Norflurazon Herbicide
Paclobutrazol Plant Growth Regulator
Simazine Herbicide

Simulations of Chiral Separations (e.g., Chromatography)

The separation of enantiomers is a critical challenge in the analysis and application of chiral compounds such as the herbicide fluorochloridone. researchgate.net Computational simulations, particularly those modeling chromatographic processes, are instrumental in understanding and optimizing these separations. The primary techniques for chiral resolution include gas chromatography (GC) and high-performance liquid chromatography (HPLC), which rely on the differential interaction between the enantiomers and a chiral stationary phase (CSP). researchgate.netchiralpedia.com

Simulations of chiral chromatography aim to model the interactions that govern enantioselective recognition. By calculating the binding energies and exploring the conformational landscapes of the diastereomeric complexes formed between the this compound enantiomers and the chiral selector of the CSP, these models can predict retention times and separation factors. Molecular dynamics (MD) simulations, often combined with quantum mechanical (QM) calculations, provide a detailed view of the intermolecular forces—such as hydrogen bonds, van der Waals forces, and steric hindrance—that lead to chiral discrimination. researchgate.net

Research has demonstrated the successful enantioseparation of fluorochloridone for the first time using gas chromatography. researchgate.net Furthermore, its enantiomers have been effectively separated using reversed-phase liquid chromatography on a polysaccharide-based Chiralpak IG column. researchgate.net Polysaccharide derivatives, like cellulose (B213188) and amylose, are versatile CSPs widely used for resolving a broad range of enantiomers. chiralpedia.com The selection of the mobile phase, column type, and other chromatographic conditions is crucial for achieving baseline separation. ajol.info

While specific simulation studies for this compound are not extensively published, the general approach can be inferred from methodologies applied to other chiral pesticides. ajol.info A typical simulation would involve modeling the analyte's interaction with a CSP under various conditions to predict the most effective separation strategy.

ParameterHPLC Method for Benzobicyclon ajol.infoHPLC Method for Acetochlor ajol.infoGC General Parameters researchgate.net
Chromatography Type Normal PhaseReverse PhaseGas Chromatography
Column Analytical (250 mm x 4.6 mm)Analytical (250 mm x 4.6 mm)Chiral Column
Mobile Phase 90% n-Hexane / 10% Isopropanol70% Methanol / 30% WaterN/A (Carrier Gas)
Separation Result Full baseline separationFull baseline separationEnantioseparation achieved
Simulation Goal Predict retention based on interaction with a polar stationary phase.Predict retention based on interaction with a non-polar stationary phase.Model interaction with a cyclodextrin (B1172386) or other GC chiral stationary phase.

This table presents typical chromatographic conditions used for separating chiral pesticides, illustrating the parameters that would be critical in simulating the separation of this compound enantiomers.

Theoretical Predictions of Circular Dichroism Spectra

Circular dichroism (CD) spectroscopy is a vital analytical technique for characterizing chiral molecules, as it measures the differential absorption of left and right circularly polarized light. cnr.it Theoretical and computational methods are indispensable for predicting and interpreting the CD spectra of molecules like this compound, allowing for the assignment of absolute configurations to its enantiomers.

The prediction of CD spectra from first principles involves high-level quantum chemical calculations. rsc.org Although studies specifically detailing the theoretical CD spectrum of this compound are not prominent in the literature, the established computational workflows for similar chiral organic molecules are directly applicable. The most common and reliable methods for this purpose are ab initio techniques, particularly Time-Dependent Density Functional Theory (TD-DFT). cnr.itfrontiersin.org This approach calculates the electronic transition energies and, crucially, the corresponding rotational strengths, which dictate the sign and intensity of the CD bands.

The computational process typically involves several steps:

Geometry Optimization: The three-dimensional structure of each enantiomer of this compound is optimized to find its lowest energy conformation.

Excitation Energy and Rotational Strength Calculation: For each significant conformer, TD-DFT or other advanced methods like the second-order approximate coupled-cluster singles-and-doubles model (CC2) are used to calculate the vertical excitation energies and rotational strengths for the lowest electronic transitions. cnr.itnih.gov

Spectral Simulation: The calculated transitions are then convoluted with a line-shape function (e.g., a Gaussian function) to generate a simulated CD spectrum that can be directly compared with experimental data.

The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP) and the basis set, which must typically include diffuse functions (e.g., aug-cc-pVTZ) to properly describe the electronic states. cnr.it By comparing the predicted spectrum for a given absolute configuration (e.g., (3R,4S)) with an experimental spectrum, the absolute stereochemistry of the enantiomer can be confidently assigned.

Computational MethodKey Features & PurposeTypical Basis SetOutput for CD Spectra
Time-Dependent DFT (TD-DFT) A widely used method for calculating electronic excited states of medium-sized molecules. cnr.it Balances accuracy and computational cost.aug-cc-pVTZ or similar with diffuse functions cnr.itExcitation energies, oscillator strengths, and rotational strengths.
Coupled-Cluster (CC2) A higher-accuracy method for calculating excited states, often used as a benchmark for TD-DFT results. nih.gov More computationally demanding.cc-pVDZ, cc-pVTZHighly accurate excitation energies and rotational strengths.
Molecular Dynamics (MD) Used to sample the conformational space of the molecule. researchgate.net Essential for flexible molecules where multiple conformers contribute to the final spectrum.N/A (Force Field Dependent)A set of representative molecular structures (snapshots) for subsequent QM calculations.

This table summarizes common computational approaches used for the theoretical prediction of circular dichroism spectra, which would be employed to study this compound.

Mechanistic Elucidation of Cis Fluorochloridone S Mode of Action at a Molecular Level

Chemical Basis of Carotenoid Biosynthesis Inhibition by Fluorochloridone Isomers

Fluorochloridone is classified as a bleaching herbicide due to its role as a carotenoid biosynthesis inhibitor. herts.ac.ukresearchgate.net Carotenoids are vital pigments in plants, serving crucial functions in photosynthesis and protecting chlorophyll (B73375) from photooxidative damage. unl.eduresearchgate.netgre.ac.uk The inhibition of their synthesis leads to the characteristic whitening or "bleaching" of the plant tissue as chlorophyll is destroyed in the absence of protective carotenoids. unl.edu This ultimately results in plant death.

The primary target of fluorochloridone at the molecular level is the enzyme Phytoene (B131915) Desaturase (PDS). researchgate.nettaylorfrancis.com PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting the colorless phytoene into colored carotenoids. unl.edugre.ac.uk Specifically, PDS introduces double bonds into the 15-cis-phytoene (B30313) substrate. wikipedia.orgdoaj.org By inhibiting PDS, fluorochloridone causes the accumulation of phytoene, which disrupts the downstream synthesis of protective carotenoids. researchgate.nettaylorfrancis.com The I50 value for the inhibition of phytoene desaturase by fluorochloridone has been determined to be 0.1 µM in cell-free studies. taylorfrancis.com

The provided outline includes the inhibition of Protoporphyrinogen Oxidase (PPO) as a mode of action for fluorochloridone isomers. However, the available scientific literature consistently identifies fluorochloridone as an inhibitor of Phytoene Desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. researchgate.nettaylorfrancis.com Herbicides that inhibit PDS are known as bleaching herbicides. unl.edu PPO inhibitors, on the other hand, belong to a different class of herbicides that disrupt cell membranes by causing the accumulation of protoporphyrin IX. There is no direct evidence in the searched literature to suggest that cis-fluorochloridone or its isomers inhibit Protoporphyrinogen Oxidase.

Stereoisomer-Specific Binding and Interaction Studies

Fluorochloridone has two chiral centers, resulting in four stereoisomers. herts.ac.uknih.gov The commercial form of fluorochloridone is typically a racemic mixture of its trans and cis isomers, often in a 3:1 ratio. herts.ac.uk

Research has demonstrated that the herbicidal activity of fluorochloridone is stereoselective, with the trans isomers exhibiting greater activity than the cis isomers. herts.ac.uk This suggests a difference in the binding affinity of the isomers to the target enzyme, Phytoene Desaturase. A 2024 study systematically evaluated the bioactivity of the four stereoisomers, confirming this stereoselectivity. The study revealed the following order of herbicidal activity: (-)-(3S, 4S)-FLC > (+)-(3R, 4R)-FLC > (+)-(3S, 4R)-FLC > (-)-(3R, 4S)-FLC. nih.gov The two most active isomers, (-)-(3S, 4S) and (+)-(3R, 4R), are the trans isomers, while the less active ones are the cis isomers. This difference in bioactivity is a strong indicator of differential binding affinities to PDS.

Below is an interactive data table summarizing the herbicidal activity of fluorochloridone stereoisomers.

StereoisomerAbsolute ConfigurationIsomer TypeHerbicidal Activity Ranking
(-)-FLC3S, 4Strans1 (Most Active)
(+)-FLC3R, 4Rtrans2
(+)-FLC3S, 4Rcis3
(-)-FLC3R, 4Scis4 (Least Active)

Data sourced from a 2024 study on the stereoselective bioactivity of fluorochloridone. nih.gov

Currently, there is no specific information in the scientific literature detailing allosteric modulation of Phytoene Desaturase by this compound. Studies on other PDS inhibitors, such as norflurazon (B1679920), suggest a competitive inhibition mechanism. These inhibitors are thought to bind to the plastoquinone-binding site on the enzyme, thereby blocking the reoxidation of the FAD cofactor, which is necessary for the desaturation of phytoene. nih.govnih.govresearchgate.net This competitive binding at the cofactor site, rather than an allosteric site, appears to be the accepted mechanism for this class of herbicides.

Molecular Interactions with Biological Macromolecules

Ligand-Protein Docking and Molecular Dynamics Simulations of Binding

The herbicidal activity of this compound stems from its interaction with the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants. Computational methods such as ligand-protein docking and molecular dynamics (MD) simulations are pivotal in elucidating the specific binding mechanisms at a molecular level.

Ligand-protein docking studies predict the preferred orientation of a ligand when bound to a protein's active site and estimate the binding affinity. In a molecular docking analysis of various commercial herbicides targeting the phytoene desaturase (PDS) protein from Synechococcus (a cyanobacterium often used as a model system), flurochloridone (B1673481) exhibited a binding energy of -6.5 kcal/mol. While this study did not specify the isomer, it provides a quantitative measure of the interaction strength.

Interactive Data Table: Binding Affinity of PDS Herbicides

HerbicideBinding Energy (kcal/mol)
Flurochloridone-6.5
Diflufenican (B1670562)-10.5

Note: Data from a molecular docking study with Synechococcus PDS. The specific isomer of flurochloridone was not specified.

Identification of Key Residues and Interaction Motifs

The inhibitory action of this compound is contingent upon its interaction with specific amino acid residues within the active site of the PDS enzyme. Molecular docking studies have identified a cavity near the FAD cofactor as the binding site for several PDS-inhibiting herbicides.

The key residues that constitute this binding pocket include:

PHE58

ALA60

TYR61

MET172

ALA175

LEU176

THR191

ALA192

ARG195

PHE196

LEU320

PHE322

TYR435

LEU436

ALA437

SER438

Within this active site, specific interaction motifs, such as hydrogen bonds and hydrophobic interactions, are responsible for stabilizing the herbicide-enzyme complex. For instance, studies on other PDS inhibitors have highlighted the importance of residues like ARG195 in forming hydrogen bonds, which are crucial for anchoring the inhibitor within the active site. The trifluoromethylphenyl group, a common moiety in many PDS inhibitors including this compound, is known to engage in hydrophobic and alkyl-π interactions with residues such as Phe58, Ala175, Leu176, and Phe322. nih.gov These non-covalent interactions collectively contribute to the binding affinity and inhibitory potency of the herbicide.

Comparative Mechanistic Analysis of this compound with Other Pyrrolidinone Herbicides

The pyrrolidinone class of herbicides, including this compound, shares a common mode of action by targeting the PDS enzyme. However, subtle differences in their chemical structures can lead to variations in their binding affinities and, consequently, their herbicidal efficacy.

A direct comparative analysis based on molecular docking studies reveals differences in the binding energies of various PDS inhibitors. For example, in the same study where flurochloridone had a binding energy of -6.5 kcal/mol, another herbicide, diflufenican, exhibited a significantly stronger binding energy of -10.5 kcal/mol. This suggests a higher binding affinity of diflufenican for the PDS active site compared to flurochloridone.

The specific stereochemistry of the pyrrolidinone ring in this compound, with the chlorine and chloromethyl groups on the same side of the ring, influences its three-dimensional shape and how it fits into the PDS active site. This spatial arrangement dictates the proximity and orientation of its functional groups relative to the key amino acid residues, thereby affecting the strength and nature of the interactions. While detailed comparative studies on the cis and trans isomers of Fluorochloridone are limited, it is plausible that the different stereochemistry could lead to altered binding energies and interactions with the key residues in the PDS active site, potentially explaining differences in their herbicidal activity.

Advanced Analytical Methodologies for Cis Fluorochloridone in Research Applications

Chromatographic Techniques for Stereoisomer-Specific Analysis

The analysis of chiral compounds, where molecules exist as non-superimposable mirror images (enantiomers), presents a significant analytical challenge because enantiomers possess identical physical and chemical properties in an achiral environment. researchgate.net Specialized stereoisomer-specific techniques are therefore essential. For a compound like cis-Fluorochloridone, which contains a chiral center, these methods are crucial for separating and quantifying its individual enantiomers.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable chiral compounds. The fundamental principle behind chiral GC is the use of a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. gcms.czazom.com The separation of enantiomers is achieved through the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.comuni-muenchen.de These diastereomeric complexes have different thermodynamic stabilities, which results in different retention times and thus, their separation on the column. azom.comuni-muenchen.de

The most widely used CSPs in gas chromatography are derivatives of cyclodextrins. gcms.cznih.gov These macrocyclic oligosaccharides have a chiral structure and can be chemically modified to enhance their enantioselective recognition capabilities for a wide range of compounds. gcms.cz Key advantages of chiral GC include its high separation efficiency, excellent sensitivity, and the potential for rapid analysis. azom.comuni-muenchen.de Furthermore, its direct compatibility with mass spectrometry (GC-MS) allows for unambiguous identification of the separated enantiomers, even at trace levels. uni-muenchen.de

Table 1: Common Chiral Stationary Phases (CSPs) in Gas Chromatography

CSP TypeChiral SelectorSeparation PrincipleTypical Applications
Cyclodextrin (B1172386) Derivatives Modified α-, β-, or γ-CyclodextrinsInclusion complexation, hydrogen bonding, dipole-dipole interactions. gcms.czsigmaaldrich.comBroad applicability for many classes of chiral compounds, including pesticides, alcohols, and terpenes. gcms.cz
Amino Acid Derivatives L-valine-tert-butylamide polysiloxane (Chirasil-Val)Hydrogen bonding and dipole-dipole interactions. nih.govSeparation of racemic amino acids and other amine- and carboxyl-containing compounds.
Metal Coordination Complexes Chiral metal chelates (e.g., Mn(II), Ni(II))Coordination bonding (ligand exchange). nih.govEffective for compounds that can act as ligands, such as amino acids and hydroxy acids.

Chiral Liquid Chromatography (LC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of enantiomers, particularly for compounds that are non-volatile or thermally unstable. humanjournals.com The separation can be achieved through two primary approaches: indirect and direct. The indirect method involves derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column. humanjournals.com

The direct approach, which is more common, utilizes a chiral stationary phase (CSP). humanjournals.com Several types of CSPs are available for HPLC, each with a different mechanism for chiral recognition:

Pirkle or Brush-Type CSPs : These phases operate based on attractive interactions like hydrogen bonding, dipole-stacking, and π-π interactions between the analyte and the CSP. humanjournals.com

Cellulose (B213188) and Amylose Derivatives : Polysaccharide-based CSPs are among the most versatile and widely used. Chiral recognition occurs via interactions within the chiral grooves and cavities of the polysaccharide structure.

Ligand Exchange Chromatography (LEC) : This technique involves the formation of reversible diastereomeric metal complexes between a chiral ligand on the stationary phase, a metal ion (often copper), and the analyte. humanjournals.com

Inclusion-Type CSPs : Cyclodextrins are a prime example, where one enantiomer fits better into the chiral cavity of the cyclodextrin, leading to separation. sigmaaldrich.com

Method development in chiral LC often involves screening different combinations of CSPs and mobile phases to achieve optimal resolution. sigmaaldrich.comnih.gov

Table 2: Comparison of Major Chiral Stationary Phase (CSP) Types in HPLC

CSP TypePrinciple of SeparationMobile Phase CompatibilityCommon Analytes
Polysaccharide-Based Hydrogen bonding, dipole-dipole interactions, inclusion in chiral cavities.Normal-phase, reversed-phase, and polar organic modes.Broad range of pharmaceuticals and pesticides.
Pirkle (Brush-Type) π-π interactions, hydrogen bonding, dipole stacking. humanjournals.comPrimarily non-polar organic solvents (normal-phase). humanjournals.comAromatic compounds, amides, esters, carbinols. humanjournals.com
Macrocyclic (e.g., Cyclodextrins) Inclusion complex formation. sigmaaldrich.comPrimarily aqueous-organic mixtures (reversed-phase). sigmaaldrich.comCompounds that can fit into the cyclodextrin cavity. sigmaaldrich.com
Ligand Exchange Formation of transient diastereomeric metal complexes. humanjournals.comAqueous buffers.Amino acids, hydroxy acids, and other bidentate compounds. humanjournals.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to LC for chiral separations. selvita.comfagg.be This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. longdom.org Supercritical CO₂ is non-toxic and can be recycled, significantly reducing the consumption of hazardous organic solvents. selvita.com

The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration compared to HPLC, often resulting in separation times that are 3 to 5 times shorter without compromising efficiency. selvita.comchromatographyonline.com SFC is highly compatible with the same polysaccharide-based chiral stationary phases used in LC, but the different properties of the supercritical mobile phase can lead to unique or complementary chiral selectivity. chromatographyonline.com This makes SFC a valuable tool in method development, as separations that are difficult to achieve with LC may be possible with SFC, and vice-versa. chromatographyonline.com

Table 3: Key Advantages of Supercritical Fluid Chromatography (SFC) for Chiral Analysis

FeatureAdvantageScientific Rationale
Speed Faster analysis and higher throughput. chromatographyonline.comLow viscosity of the supercritical CO₂ mobile phase allows for higher optimal linear velocities and flow rates. fagg.be
Efficiency High separation efficiency, sharp peaks. longdom.orgHigh diffusivity of solutes in the mobile phase enhances mass transfer between the mobile and stationary phases. selvita.com
Environmental Impact Reduced use of toxic organic solvents ("Green Chemistry"). selvita.comThe primary mobile phase component, CO₂, is non-toxic, non-flammable, and readily available. selvita.comlongdom.org
Cost Lower solvent purchase and disposal costs. longdom.orgSignificant reduction in the volume of organic modifiers (co-solvents) compared to reversed-phase LC. longdom.org
Complementary Selectivity Provides an alternative separation mechanism to LC. chromatographyonline.comThe unique properties of the supercritical fluid can alter the interactions between the analyte and the CSP, sometimes changing the enantiomer elution order. chromatographyonline.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the definitive identification and quantification of analytes in complex samples.

GC-MS/MS and LC-MS/MS for Trace Analysis and Metabolite Profiling

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combines the high-resolution separation of GC with the exceptional sensitivity and selectivity of a tandem mass spectrometer. usda.gov This makes it an ideal technique for trace-level analysis and confirmation of pesticides in complex matrices. usda.gov Research has been conducted to develop a simple and sensitive GC-MS method for the simultaneous determination of fluorochloridone, acetochlor, and pendimethalin (B1679228) in herbicide formulations. researchgate.netsemanticscholar.org The method utilized a weak-polar capillary column and operated the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and accuracy. researchgate.netsemanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for analyzing a wide array of compounds that are not suitable for GC, including thermally labile or non-volatile molecules. uoguelph.cadiva-portal.org It is extensively used for the trace analysis of pharmaceuticals, pesticides, and their metabolites in environmental and biological samples. diva-portal.orgnih.gov The development of LC-MS/MS methods is crucial for metabolite profiling studies, which aim to identify the breakdown products of a parent compound like this compound in various systems. While specific studies on the metabolites of this compound using LC-MS/MS are not widely reported, the methodology is standard for this purpose, offering the sensitivity and selectivity needed to detect and quantify metabolites at very low concentrations. nih.govnih.gov

Table 5: Validated GC-MS Method Parameters for Fluorochloridone Analysis Data sourced from a study on a ternary herbicide formulation. researchgate.netsemanticscholar.org

ParameterSpecification
Technique Gas Chromatography–Mass Spectrometry (GC-MS)
Column TG-5 MS (30 m × 0.25 mm × 0.25 μm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detection Mode Selected Ion Monitoring (SIM)
Internal Standard Dibutyl phthalate (B1215562) (DBP)
Linear Range 2.0–20.0 μg/mL
Limit of Quantification (LOQ) < 20 ng/mL
Accuracy (Recovery) 94.5% to 102.5%

High-Resolution Mass Spectrometry Coupled with Chromatography (e.g., UHPLC-Q-Exactive-Orbitrap-HRMS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as the Q-Exactive Orbitrap system, represents a powerful tool for the analysis of this compound. This technology combines the superior separation capabilities of UHPLC with the high resolving power and mass accuracy of the Orbitrap mass analyzer. infrastrutturaimpresa.itmdpi.com

The Q-Exactive Orbitrap platform provides exceptional mass resolution (up to 140,000 FWHM), which allows for the confident identification of analytes based on their precise mass. mdpi.comthermofisher.com This high resolution is crucial for distinguishing this compound from its co-eluting stereoisomers and from complex matrix interferences, a common challenge in environmental and biological samples. thermofisher.com The system operates by trapping ions in an orbital path, where their frequency of rotation is directly related to their mass-to-charge ratio (m/z), enabling mass measurements with high accuracy (typically < 5 ppm). mdpi.comthermofisher.com

In a typical workflow, the sample extract is injected into the UHPLC system, where this compound is separated from other compounds on a specialized column, such as a C18 column. mdpi.com The eluent is then introduced into the Q-Exactive mass spectrometer. The instrument can be operated in full-scan mode to detect all ions within a specified mass range or in a targeted MS/MS mode for fragmentation analysis, which provides structural confirmation of the analyte. mdpi.com The combination of retention time, accurate mass of the precursor ion, and its fragmentation pattern provides a very high degree of confidence in the identification and quantification of this compound. infrastrutturaimpresa.itresearchgate.net

Table 1: Key Features of UHPLC-Q-Exactive-Orbitrap-HRMS for this compound Analysis

FeatureDescriptionBenefit for this compound Analysis
UHPLC Separation Utilizes columns with small particle sizes (<2 µm) for rapid and high-resolution chromatographic separation. mdpi.comEfficiently separates this compound from its trans-isomer and other matrix components in short run times. mdpi.com
High Resolving Power The Orbitrap analyzer can achieve resolutions up to 140,000 FWHM. mdpi.comEnables clear differentiation between isobaric interferences and the target analyte, ensuring selective detection. thermofisher.com
High Mass Accuracy Provides mass measurements with sub-ppm accuracy (< 5 ppm). mdpi.comthermofisher.comAllows for the confident determination of the elemental composition of this compound, reducing false positives. thermofisher.com
Sensitivity Capable of detecting compounds at very low concentrations (trace levels). thermofisher.comEssential for monitoring low levels of this compound residues in environmental and food samples.
Quantitative Accuracy Advanced features like the Active Beam Guide minimize interferences, improving quantitative precision. thermofisher.comEnsures reliable and accurate measurement of this compound concentrations. thermofisher.com

Sample Preparation and Extraction Protocols for Stereoisomer Analysis

Effective sample preparation is a prerequisite for the successful stereoisomer analysis of this compound, as it involves isolating the target analyte from complex sample matrices and minimizing interferences that could affect instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various complex matrices, including fruits, vegetables, and soil. xn--untersuchungsmter-bw-nzb.dewaters.com The procedure involves two main steps: extraction and cleanup. sigmaaldrich.com

First, a homogenized sample is extracted with acetonitrile (B52724). sigmaaldrich.com Subsequently, partitioning is induced by adding a mixture of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), which facilitates the separation of the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components. waters.comeurl-pesticides.eu For cleanup, an aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE), where a sorbent like primary secondary amine (PSA) is used to remove interferences such as organic acids, fatty acids, and sugars. waters.comsigmaaldrich.com Research has demonstrated that the QuEChERS method provides good recovery rates for fluorochloridone (95%) in analytical studies. xn--untersuchungsmter-bw-nzb.de

Table 2: General Steps of the QuEChERS Procedure

StepActionPurpose
1. Sample Homogenization & Weighing A representative sample (e.g., 10-15 g) is weighed into a centrifuge tube. waters.comTo ensure the sample is uniform for consistent extraction.
2. Extraction Acetonitrile is added, and the tube is shaken vigorously. sigmaaldrich.comTo extract pesticides from the sample matrix.
3. Liquid-Liquid Partitioning QuEChERS extraction salts (e.g., MgSO₄, NaCl) are added, and the sample is shaken and centrifuged. sigmaaldrich.comeurl-pesticides.euTo separate the acetonitrile layer from water and other matrix components.
4. Dispersive SPE Cleanup An aliquot of the supernatant is transferred to a tube containing d-SPE sorbents (e.g., PSA, MgSO₄) and centrifuged. waters.comsigmaaldrich.comTo remove interfering compounds from the extract.
5. Final Extract The cleaned extract is ready for analysis, typically by LC-MS/MS or GC-MS. sigmaaldrich.comTo provide a clean sample for accurate instrumental analysis.

Accelerated Solvent Extraction (ASE) is an automated technique for extracting organic compounds from solid and semi-solid samples. thermofisher.com It utilizes conventional liquid solvents at elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500 psi). ukaelab.comanaliticaweb.com.br These conditions increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet. lcms.cz

The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in its liquid state above its boiling point, enabling safe and rapid extractions. thermofisher.comanaliticaweb.com.br The reduced viscosity of the solvent under these conditions allows for better penetration into the sample matrix, resulting in a more efficient extraction. thermofisher.com ASE significantly reduces solvent consumption and extraction time, with a typical extraction completed in about 15-20 minutes. ukaelab.comlcms.cz The resulting extract is automatically filtered and can be directly used for analysis or further cleanup. analiticaweb.com.br This method is suitable for extracting this compound from solid matrices such as soil, sediment, and food products. thermofisher.comscribd.comlcms.cz

Table 3: Characteristics of Accelerated Solvent Extraction (ASE)

ParameterDescriptionAdvantage
Temperature Elevated (e.g., up to 200°C). ukaelab.comIncreases extraction kinetics, leading to faster extractions. analiticaweb.com.br
Pressure Elevated (e.g., 1500 psi). lcms.czMaintains solvents in a liquid state above their boiling point. thermofisher.com
Solvent Volume Reduced; less than 50 mL for a 20 g sample. analiticaweb.com.brMinimizes solvent waste and reduces operational costs.
Automation Fully automated systems can process multiple samples sequentially (e.g., 24-position carousel). ukaelab.comanaliticaweb.com.brHigh throughput and unattended operation.
Speed Rapid extraction cycle (approx. 15-20 minutes per sample). ukaelab.comSignificantly faster than traditional methods like Soxhlet (which can take hours). lcms.cz

Matrix effects are a significant challenge in quantitative analysis using techniques like LC-MS. nih.gov They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound), leading to either suppression or enhancement of its signal. micro-sep.com This can result in inaccurate quantification. The complexity and variability of matrices in food and environmental samples make matrix effects a common problem. nih.gov

Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Cleanup: Methods like QuEChERS and dispersive SPE are designed to remove a significant portion of matrix components that cause interference. sigmaaldrich.comnih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. researchgate.netpsu.edu This approach helps to ensure that the calibration standards and the samples experience the same matrix effects, thus improving quantitative accuracy. thermofisher.com

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of the analyte, is added to all samples, standards, and blanks at a known concentration. micro-sep.comresearchgate.net Since the internal standard behaves similarly to the analyte during extraction and ionization, any signal suppression or enhancement will affect both compounds proportionally, allowing for accurate correction. micro-sep.com

Dilution: Diluting the final extract can reduce the concentration of interfering matrix components to a level where their effect on the analyte's ionization is negligible. However, this may compromise the method's sensitivity if the analyte concentration is very low.

Table 4: Strategies to Mitigate Matrix Effects

StrategyPrincipleApplication in this compound Analysis
Sample Cleanup Removal of interfering co-extractives from the sample. nih.govEmploying QuEChERS with PSA sorbent to clean extracts before injection. xn--untersuchungsmter-bw-nzb.desigmaaldrich.com
Matrix-Matched Standards Preparing calibration curves in blank matrix extract. researchgate.netpsu.eduCompensates for signal suppression/enhancement by ensuring standards and samples have similar matrix composition. thermofisher.com
Internal Standards Addition of a compound (ideally isotopically labeled) that mimics the analyte's behavior. micro-sep.comThe ratio of the analyte signal to the internal standard signal is used for quantification, correcting for variations.
Standard Addition Spiking the sample with known amounts of the analyte to create a calibration curve within the sample itself.A highly accurate but labor-intensive method used for complex matrices where blank matrix is unavailable.
Instrumental Approaches Modifying chromatographic conditions to separate the analyte from interfering compounds.Optimizing the UHPLC gradient to ensure this compound does not co-elute with major matrix components.

Future Research Directions and Emerging Paradigms for Cis Fluorochloridone Studies

Exploration of Novel Synthetic Routes with Improved Stereoselectivity

The synthesis of cis-Fluorochloridone and its analogues with high stereoselectivity is a primary objective for future research. The specific arrangement of substituents on the pyrrolidinone ring is crucial for its biological activity. mdpi.com Current synthetic methods often result in a mixture of cis and trans isomers, with the trans isomers of the related compound flurochloridone (B1673481) exhibiting greater herbicidal activity. customsmobile.com Therefore, developing synthetic methodologies that favor the formation of the desired cis isomer is a key challenge.

Future research in this area will likely focus on several promising strategies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool. Research into catalytic multicomponent reactions has shown promise for the stereoselective synthesis of cis-4,5-disubstituted pyrrolidinones. customsmobile.comijarsct.co.in These methods, often employing Lewis acids, can construct the pyrrolidinone core with high diastereoselectivity in a single step. customsmobile.com Further exploration of different catalyst systems and reaction conditions could lead to highly efficient and selective syntheses of this compound.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for constructing pyrrolidine (B122466) rings. nih.gov Recent advancements have demonstrated the potential for diastereoselective synthesis of polysubstituted pyrrolidines through this approach. datamyne.com One-pot double [3+2] cycloaddition reactions have been developed that can generate multiple chiral centers with high stereocontrol. datamyne.com Adapting these methodologies to incorporate the specific structural features of this compound, such as the fluorine and chlorine atoms, represents a significant avenue for future synthetic exploration.

Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral starting materials or auxiliaries can effectively direct the stereochemical outcome of a reaction sequence. For instance, palladium(II)-catalyzed carboxylation of chiral olefins has been shown to produce polysubstituted pyrrolidinones with high diastereoselectivity. dripcapital.com Similarly, the stereodivergent synthesis of cis- and trans-4-substituted prolinols has been achieved through diastereoselective hydrogenation of a common intermediate. soci.org Investigating similar strategies starting from readily available chiral precursors could provide a reliable route to enantiomerically pure this compound.

The table below summarizes some of the promising stereoselective synthetic methods that could be adapted for this compound.

Synthetic MethodKey FeaturesPotential for this compound
Catalytic Multicomponent Reactions One-pot synthesis, high atom economy, stereoselective formation of the pyrrolidinone ring. customsmobile.comDevelopment of catalysts that can tolerate and direct the stereochemistry of the halogenated substituents.
[3+2] Cycloaddition Formation of multiple stereocenters in a single step with high control. datamyne.comDesign of specific dipolarophiles and azomethine ylides to yield the this compound structure.
Palladium-Catalyzed Carboxylation High diastereoselectivity in the formation of substituted pyrrolidinones. dripcapital.comApplication to substrates bearing the necessary fluoro- and chloro-substituents.

Development of High-Throughput Screening Methods for this compound Analogues

The discovery of novel agrochemicals is increasingly reliant on high-throughput screening (HTS) methodologies, which allow for the rapid evaluation of large libraries of chemical compounds. diva-portal.orgacs.org For this compound, the development of HTS assays is crucial for identifying analogues with improved efficacy, selectivity, and environmental profiles.

Future efforts in this domain will likely concentrate on:

Target-Based Screening: If the specific molecular target of this compound is known, HTS assays can be designed to directly measure the binding or inhibition of the target protein. This approach offers a more rational path to lead optimization. While the exact target of this compound is not specified in the provided context, a recent study identified dihydroorotate (B8406146) dehydrogenase (DHODH) as the target for a new class of aryl pyrrolidinone anilide herbicides. mdpi.compnas.org Should a similar target be identified for this compound, HTS assays could be developed to screen for analogues with enhanced binding affinity.

Phenotypic Screening: In the absence of a known molecular target, phenotypic screening, which assesses the effect of compounds on whole organisms or cells, remains a valuable tool. diva-portal.org For this compound analogues, this would involve treating target weed species and observing for herbicidal effects. Miniaturization of these assays in multi-well plate formats allows for the screening of thousands of compounds.

In Silico Screening: Virtual or in silico screening utilizes computational methods to predict the activity of compounds before they are synthesized and tested. nih.gov This approach can be used to prioritize which analogues to include in an HTS campaign, thereby increasing the efficiency of the discovery process.

The development and implementation of HTS for this compound analogues will be a critical step in the discovery of next-generation herbicides.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Understanding

Omics technologies, which provide a global view of molecules such as metabolites (metabolomics) and proteins (proteomics), are powerful tools for elucidating the mechanism of action of bioactive compounds. researchgate.net The application of these technologies to this compound research will provide a more comprehensive understanding of its biological effects.

Key applications of omics technologies in this context include:

Metabolomics for Target Identification and Pathway Analysis: A recent study on the herbicide fluorochloridone (a mixture of isomers including this compound) in mice identified 27 different metabolites, primarily formed through oxidation by cytochrome P450 enzymes, particularly CYP3A4. nih.gov This provides a detailed picture of its metabolic fate in a mammalian system. Furthermore, metabolomics, in combination with forward genetics, was successfully used to identify DHODH as the molecular target of a novel aryl pyrrolidinone anilide herbicide by observing the accumulation of specific metabolites in treated plants. mdpi.compnas.org This highlights the power of metabolomics to not only map metabolic pathways but also to uncover the primary mechanism of action. Future studies on this compound could employ similar strategies in target plant species to understand its mode of action and identify potential resistance mechanisms.

The integration of metabolomics and proteomics will provide a systems-level understanding of how this compound interacts with biological systems, paving the way for the rational design of more effective and safer analogues.

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling and in silico design are becoming indispensable tools in the development of new agrochemicals. nih.govtandfonline.comresearchgate.net These methods can accelerate the design-build-test-learn cycle by predicting the properties of virtual compounds, thereby reducing the need for extensive and costly synthesis and testing. optibrium.com

For this compound, advanced computational modeling can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By developing QSAR models for this compound analogues, researchers can predict the herbicidal activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. The presence of fluorine substituents is known to significantly impact the biological activity of agrochemicals, and QSAR can help to elucidate these effects. nih.govnih.gov

Molecular Docking and Dynamics: If the three-dimensional structure of the molecular target of this compound is known or can be modeled, molecular docking can be used to predict how different analogues will bind to the active site. tci-thaijo.org This can provide insights into the key interactions that determine potency and selectivity. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time. tandfonline.com

Predictive Material Design: Computational methods can also be used to predict the physicochemical properties of new molecules, such as their solubility, stability, and environmental fate. researchgate.net This information is critical for designing agrochemicals that are not only effective but also have a favorable environmental profile.

The use of advanced computational modeling will enable a more rational and efficient approach to the design of novel this compound-based herbicides.

Interdisciplinary Research Collaborations to Advance Understanding of this compound Chemistry

The challenges and opportunities in modern agrochemical research necessitate a move away from siloed approaches towards more integrated and interdisciplinary collaborations. ijarsct.co.inpdx.eduirjmets.com Advancing the understanding of this compound chemistry and its applications will require expertise from a wide range of scientific disciplines.

Future progress will be driven by collaborations between:

Synthetic Organic Chemists and Computational Chemists: The synergy between these two fields is crucial for modern drug and agrochemical discovery. soci.org Computational chemists can guide the design of new analogues, while synthetic chemists can develop efficient routes for their preparation.

Biochemists and Plant Biologists: Understanding the molecular target and the physiological effects of this compound in plants requires the combined expertise of biochemists, who can study enzyme kinetics and binding, and plant biologists, who can assess the effects on whole plants and different weed species.

Academia and Industry: Collaborations between academic research institutions and agrochemical companies are vital for translating fundamental discoveries into practical applications. ukri.orgwallonie.benih.gov These partnerships can provide academic researchers with access to industry-scale screening facilities and real-world expertise, while offering companies access to cutting-edge research and innovation. Projects aimed at resurrecting failed antibiotics as herbicides are a testament to the power of such interdisciplinary thinking. ijarsct.co.inresearchgate.netirjmets.com

By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and innovation in the field of this compound and related agrochemicals.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing reproducible synthesis protocols for cis-Fluorochloridone?

  • Methodological Answer :

  • Reaction Optimization : Use controlled variables (temperature, solvent polarity, catalyst ratio) to minimize stereoisomer impurities. Validate purity via HPLC (≥95%) and confirm stereochemistry via NOESY NMR .
  • Characterization : Include spectroscopic data (¹H/¹³C NMR, IR) and chromatographic retention times in supplementary materials to enable replication .
  • Safety : Follow OSHA hazard guidelines (e.g., PPE, fume hoods) due to potential carcinogenicity of intermediates .

Q. Which experimental models are appropriate for preliminary toxicity profiling of cis-Fluorochloridone?

  • Methodological Answer :

  • In vitro : Use human hepatocyte cultures to assess metabolic stability and IC₅₀ values for cytotoxicity. Include positive controls (e.g., known hepatotoxins) .
  • In vivo : Rodent models (e.g., OECD 423 guidelines) for acute toxicity. Track biomarkers (ALT/AST for liver damage, creatinine for renal function) .
  • Data Reporting : Tabulate dose-response curves and LD₅₀ values with confidence intervals (see example table below).
Model TypeEndpoint MeasuredKey FindingsStatistical Significance (p-value)
HepG2 cellsIC₅₀ (µM)12.3 ± 1.2<0.01
Sprague-Dawley ratsLD₅₀ (mg/kg)245N/A

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanistic data for cis-Fluorochloridone’s bioactivity?

  • Methodological Answer :

  • Comparative Analysis : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. Use meta-analysis to assess heterogeneity in published IC₅₀ values .
  • Advanced Techniques : Employ molecular docking (e.g., AutoDock Vina) to validate binding affinity to target enzymes (e.g., acetylcholinesterase) and correlate with in vitro results .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Report effect sizes and confidence intervals to contextualize discrepancies .

Q. What strategies are effective for isolating cis-Fluorochloridone’s stereospecific effects in complex biological systems?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IG-3) with polar organic mobile phases to isolate cis and trans isomers. Validate via circular dichroism .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to track metabolic pathways via LC-MS/MS. Compare fragmentation patterns between isomers .
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to predict isomer-specific interactions with biological targets .

Q. How should researchers validate novel analytical methods for quantifying cis-Fluorochloridone in environmental matrices?

  • Methodological Answer :

  • Validation Parameters : Assess linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ppb via EPA Method 535), and recovery rates (80–120%) in spiked samples .
  • Matrix Effects : Test interference from humic acids (soil) or dissolved organics (water) using standard addition methods .
  • Cross-Lab Collaboration : Share protocols via open-access platforms (e.g., Protocols.io ) and participate in interlaboratory comparisons to ensure reproducibility .

Guidance for Addressing Data Contradictions

  • Root-Cause Analysis : Use Ishikawa diagrams to identify sources of variability (e.g., solvent purity, instrumentation calibration) .
  • Replication Studies : Publish negative results in repositories like Zenodo to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.